molecular formula C18H24N4OS B2978538 4-Methyl-2-(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)thiazole CAS No. 2320150-26-1

4-Methyl-2-(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)thiazole

Cat. No. B2978538
CAS RN: 2320150-26-1
M. Wt: 344.48
InChI Key: YUXJMMSSFJZHKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methyl-2-(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)thiazole is a useful research compound. Its molecular formula is C18H24N4OS and its molecular weight is 344.48. The purity is usually 95%.
BenchChem offers high-quality 4-Methyl-2-(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)thiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methyl-2-(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)thiazole including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor and Cytotoxic Activity

Thiazole derivatives, including our compound of interest, exhibit antitumor and cytotoxic effects. Researchers have synthesized various thiazole derivatives and evaluated their impact on human tumor cell lines. For instance, a specific compound demonstrated potent effects against prostate cancer cells .

Other Biological Activities

Thiazoles have also shown promise in areas such as antihypertensive, antiallergic, and analgesic activities. Researchers continue to explore these diverse biological effects.

properties

IUPAC Name

4-methyl-2-[4-(5,6,7,8-tetrahydrocinnolin-3-yloxymethyl)piperidin-1-yl]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4OS/c1-13-12-24-18(19-13)22-8-6-14(7-9-22)11-23-17-10-15-4-2-3-5-16(15)20-21-17/h10,12,14H,2-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUXJMMSSFJZHKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)N2CCC(CC2)COC3=NN=C4CCCCC4=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-2-(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)thiazole

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